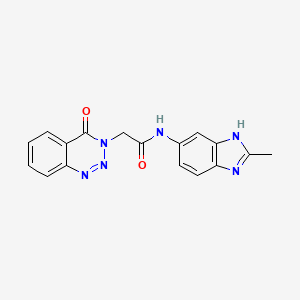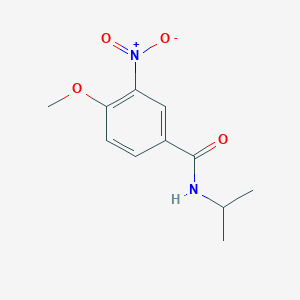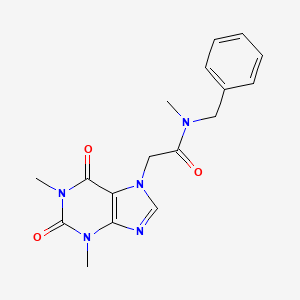![molecular formula C21H24N4O3 B11018682 4-(4-methoxyphenyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B11018682.png)
4-(4-methoxyphenyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]tetrahydro-2H-pyran-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound features a tetrahydro-2H-pyran ring fused to a triazolopyridine moiety, along with a methoxyphenyl group and an amide functionality.
- Its complex structure suggests potential biological activity.
4-(4-methoxyphenyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]tetrahydro-2H-pyran-4-carboxamide: is a mouthful, so let’s break it down. It’s a synthetic compound with the chemical formula CHNO.
Preparation Methods
Synthetic Routes: Although specific synthetic routes for this compound are scarce in the literature, we can infer that it involves the assembly of the various subunits.
Industrial Production: Industrial-scale synthesis likely involves optimization of existing methods or novel approaches.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: These would vary based on the desired transformations.
Major Products: Without specific data, we can’t pinpoint exact products, but exploring potential intermediates and final products is essential.
Scientific Research Applications
Chemistry: Researchers might study its reactivity, stability, and potential as a building block for other compounds.
Biology: Investigating its interactions with biological macromolecules (enzymes, receptors) could reveal its biological effects.
Medicine: Could it be a drug candidate? Its unique structure might offer advantages.
Industry: Perhaps it has applications in materials science or agrochemicals.
Mechanism of Action
- Unfortunately, specific information on its mechanism of action is elusive. We’d need experimental data or computational studies.
Targets and Pathways: Hypothetically, it could interact with proteins, nucleic acids, or cell signaling pathways.
Comparison with Similar Compounds
Uniqueness: Its fused triazolopyridine-pyran core sets it apart.
Similar Compounds: While I lack direct data, exploring related compounds (e.g., triazolopyridines, pyrans) could provide context.
Remember, this compound’s full name is quite a tongue-twister, but its potential impact is fascinating! For more in-depth research, consult specialized databases and scientific literature
Properties
Molecular Formula |
C21H24N4O3 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]oxane-4-carboxamide |
InChI |
InChI=1S/C21H24N4O3/c1-27-17-7-5-16(6-8-17)21(10-14-28-15-11-21)20(26)22-12-9-19-24-23-18-4-2-3-13-25(18)19/h2-8,13H,9-12,14-15H2,1H3,(H,22,26) |
InChI Key |
JWMBKKNRCCTYBT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)C(=O)NCCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-phenylethyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B11018608.png)



![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(cyclopropylamino)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11018622.png)
![N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-4-methoxybenzamide](/img/structure/B11018623.png)

![(2R)-{[(4-chloro-1H-indol-1-yl)acetyl]amino}(phenyl)ethanoic acid](/img/structure/B11018639.png)
![N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-[(4-nitrobenzyl)sulfanyl]acetamide](/img/structure/B11018647.png)

![4,5-dimethoxy-2-nitro-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11018662.png)
![1-[2-(5-methyl-1H-indol-3-yl)ethyl]-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11018666.png)
![N-[5-(acetylamino)-2-methoxyphenyl]-2-[5-(benzyloxy)-1H-indol-1-yl]acetamide](/img/structure/B11018683.png)
![Ethyl 2-({[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B11018690.png)
